molecular formula C21H25NO2S2 B2897912 N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide CAS No. 1797246-63-9

N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide

Cat. No.: B2897912
CAS No.: 1797246-63-9
M. Wt: 387.56
InChI Key: KYVVZRVUGSXUNJ-UHFFFAOYSA-N
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Description

N-({5-[Hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide is a hybrid molecule combining the rigid adamantane scaffold with a bithiophene moiety functionalized with a hydroxymethyl group. Adamantane derivatives are renowned for their metabolic stability, lipophilicity, and ability to penetrate biological membranes, making them valuable in drug design for central nervous system (CNS) targets and antiviral therapies . This compound’s synthesis likely involves coupling adamantane-1-carbonyl chloride with a thiophene-containing amine intermediate, followed by functionalization of the thiophene ring (e.g., Grignard or lithiation reactions) .

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2S2/c23-19(16-3-4-25-12-16)18-2-1-17(26-18)11-22-20(24)21-8-13-5-14(9-21)7-15(6-13)10-21/h1-4,12-15,19,23H,5-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVVZRVUGSXUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(S4)C(C5=CSC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Adamantane Carboxylic Acid Activation

The adamantane-1-carboxylic acid precursor undergoes activation to enhance electrophilicity for subsequent amide bond formation. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) at 0–5°C converts the carboxylic acid to its acyl chloride derivative. Excess reagent ensures complete conversion, monitored via thin-layer chromatography (TLC; Rf = 0.6 in hexane:ethyl acetate 3:1).

Table 1: Activation Conditions and Yields

Reagent Solvent Temperature (°C) Time (h) Yield (%)
Thionyl chloride DCM 0–5 2 95
Oxalyl chloride DCM 25 1 92

Thiophene Side Chain Synthesis

The {5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methylamine side chain is prepared via:

  • Friedel-Crafts alkylation : Thiophene-3-carbaldehyde reacts with thiophen-2-ylmagnesium bromide in tetrahydrofuran (THF) at −78°C to form a secondary alcohol.
  • Reductive amination : The alcohol intermediate is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the primary amine (72% yield after column chromatography).

Amide Bond Formation Strategies

Coupling Reagent Optimization

The acyl chloride reacts with the amine under Schotten-Baumann conditions or via TBTU-mediated coupling (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). TBTU in DCM with triethylamine (Et₃N) as a base achieves 82% yield at 25°C over 24 hours, minimizing racemization.

Critical Parameters :

  • Stoichiometry : 1:1.2 molar ratio (acyl chloride:amine) prevents dimerization.
  • Solvent polarity : DCM > acetonitrile > THF (polar aprotic solvents reduce side reactions).

Hydroxylation and Stereochemical Control

The hydroxyl group at the thiophene-3-yl position is introduced via Sharpless asymmetric dihydroxylation using AD-mix-β (OsO₄, K₃Fe(CN)₆, K₂CO₃) in tert-butanol/water (1:1). Enantiomeric excess (ee) of 94% is confirmed via chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency for the exothermic amidation step. A tubular reactor (0.5 mm diameter) operating at 10 mL/min flow rate achieves 78% yield with 99% purity, reducing reaction time from 24 hours to 15 minutes.

Green Chemistry Adaptations

  • Solvent recycling : DCM is recovered via distillation (bp 40°C) with 85% efficiency.
  • Catalyst recovery : Immobilized OsO₄ on silica gel allows three reuse cycles without activity loss.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.65–1.89 (m, 12H, adamantane), δ 4.32 (s, 2H, CH₂NH), δ 6.95–7.12 (m, 4H, thiophene), δ 4.98 (s, 1H, OH).
  • ¹³C NMR : δ 176.8 (C=O), δ 140.2–126.3 (thiophene C), δ 38.1–28.4 (adamantane C).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₂H₂₅NO₂S₂: [M+H]⁺ = 392.1384; Observed = 392.1386 (Δ = 0.5 ppm).

Comparative Analysis with Analogous Compounds

Adamantane Carboxamides with Varied Substituents

N-[2-(Thiophene-2-carbonyl)ethyl]adamantane-1-carboxamide exhibits lower aqueous solubility (logP = 3.2 vs. 2.8 for the target compound) due to the absence of a hydroxyl group.

Table 2: Physicochemical Properties Comparison

Compound logP Aqueous Solubility (mg/mL)
Target compound 2.8 0.45
N-[2-(Thiophene-2-carbonyl)ethyl] analog 3.2 0.12

Challenges and Mitigation Strategies

Thiophene Ring Reactivity

Electrophilic substitution at thiophene C-5 positions is suppressed by using low-temperature conditions (−20°C) and bulky directing groups during Friedel-Crafts reactions.

Adamantane Stability

Adamantane degradation under acidic conditions is mitigated by pH-controlled reaction media (pH 6–8) and avoiding prolonged heating above 100°C.

Chemical Reactions Analysis

Types of Reactions

N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The thiophene rings allow the compound to engage in π-π stacking interactions, while the adamantane core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Adamantane-Based Derivatives
Compound Name Core Structure Substituents/Linkers Key Functional Groups
Target Compound Adamantane-carboxamide Bithiophene, hydroxymethyl Carboxamide, hydroxymethyl
N-o-Tolylcycloadamantanecarboxamide () Adamantane-carboxamide Indole, methylphenyl Carboxamide, indole
5-(Adamantane-1-yl)-4-methyl-1,2,4-triazole-3-thione () Adamantane-triazole Triazole, methylthio Triazole, thione
N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine () Adamantane-amine Thiophene, iodomethyl Amine, iodine
N-((3s,5s,7s)-adamantan-1-yl)but-3-enamide () Adamantane-enamide Alkenyl Enamide

Key Observations :

  • Heterocyclic Linkers : The target compound’s bithiophene linker distinguishes it from indole () or triazole () analogs. Thiophene’s sulfur atom may enhance metabolic stability compared to indole’s nitrogen .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Class Molecular Weight (g/mol) LogP* Solubility Thermal Stability
Target Compound ~351.5 ~3.8 (pred) Low aqueous solubility High (adamantane core)
Indole Derivatives () 350–400 3.5–4.2 Moderate in DMSO High
Triazole-Thiones () 300–350 2.0–2.5 Moderate in ethanol Moderate
Thiophene-Iodine Derivatives () ~375 4.0–4.5 Low in water High

*Predicted using computational tools (e.g., ChemDraw).

Property Analysis :

  • The adamantane core confers high thermal stability across all analogs .
  • The target compound’s thiophene rings and hydroxymethyl group likely reduce LogP compared to iodinated derivatives () but increase it relative to triazoles ().

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of adamantane-1-carboxylic acid derivatives via coupling agents (e.g., HOBt/EDC in DMF) to form the carboxamide backbone .
  • Step 2 : Thiophene ring construction using cyclization or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .
  • Step 3 : Hydroxymethylation of the thiophene ring via Mannich-like reactions or aldehyde reduction . Optimization : Use continuous flow reactors to enhance reaction efficiency and reduce side products. Monitor reaction progress with TLC and adjust pH/temperature to stabilize intermediates .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • 1H/13C NMR : Confirm regiochemistry of thiophene substituents and adamantane connectivity (e.g., δ 1.6–2.2 ppm for adamantane protons) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups .
  • Mass Spectrometry (HRMS-ESI) : Validate molecular weight (e.g., m/z 466.7 for C27H38N4OS analogs) .
  • X-ray Crystallography : Resolve stereochemical ambiguities using SHELXL refinement .

Q. What purification methods are effective for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for polar intermediates .
  • Recrystallization : Optimize solvent systems (e.g., n-butanol or dioxane/water mixtures) to remove hydrophobic byproducts .
  • HPLC : Achieve >95% purity for biological testing using reverse-phase C18 columns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data using SHELX refinement?

  • Handling Disorder : Use PART/SUMP instructions in SHELXL to model split positions for flexible thiophene-methyl groups .
  • Twinning Analysis : Apply TWIN/BASF commands for non-merohedral twinning observed in adamantane-containing crystals .
  • Hydrogen Bonding : Refine H-atom positions with DFIX restraints and validate using Mercury’s hydrogen-bond topology tools .

Q. What strategies analyze hydrogen-bonding patterns in crystal structures, and how do these influence properties?

  • Graph-Set Analysis : Classify H-bond motifs (e.g., S(6) rings) using Etter’s methodology to predict packing stability .
  • Mercury CSD Tools : Visualize π-π stacking and C–H···S interactions between thiophene rings. Correlate packing density with solubility/melting point .
  • Thermal Analysis : DSC/TGA data linked to H-bond networks reveal decomposition thresholds (e.g., adamantane stability up to 250°C) .

Q. How can computational modeling predict reactivity of the hydroxymethyl-thiophene moiety?

  • DFT Calculations : Optimize transition states for hydroxyl group reactions (e.g., oxidation to ketone) using Gaussian/B3LYP .
  • MD Simulations : Study solvation effects on thiophene conformation in aqueous/DMSO environments (AMBER force field) .
  • QSAR Models : Corrogate substituent effects (e.g., thiophene vs. furan) on biological activity using MOE or Schrodinger suites .

Q. What experimental approaches validate the mechanism of thiophene functionalization?

  • In Situ Monitoring : Use ReactIR to track intermediate formation during thiophene hydroxymethylation .
  • Isotopic Labeling : Introduce ²H/¹³C at the hydroxymethyl carbon to trace reaction pathways via NMR .
  • Kinetic Studies : Compare rate constants for alternative pathways (e.g., electrophilic vs. radical addition) under varying temperatures .

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